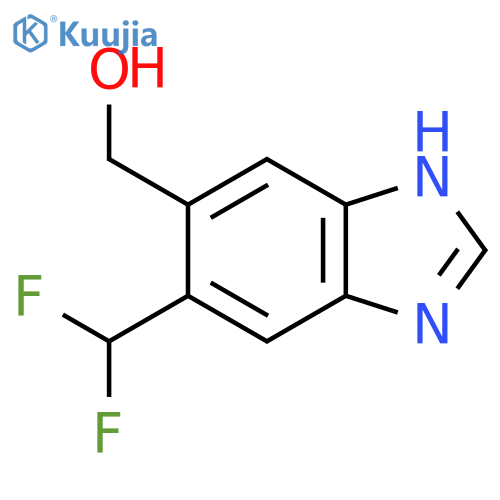

Cas no 1806480-64-7 (6-Difluoromethyl-5-hydroxymethyl-1H-benzimidazole)

1806480-64-7 structure

商品名:6-Difluoromethyl-5-hydroxymethyl-1H-benzimidazole

CAS番号:1806480-64-7

MF:C9H8F2N2O

メガワット:198.169428825378

CID:4825363

6-Difluoromethyl-5-hydroxymethyl-1H-benzimidazole 化学的及び物理的性質

名前と識別子

-

- 6-Difluoromethyl-5-hydroxymethyl-1H-benzimidazole

-

- インチ: 1S/C9H8F2N2O/c10-9(11)6-2-8-7(12-4-13-8)1-5(6)3-14/h1-2,4,9,14H,3H2,(H,12,13)

- InChIKey: ADJLODVHGMDFES-UHFFFAOYSA-N

- ほほえんだ: FC(C1=CC2=C(C=C1CO)NC=N2)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 203

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 48.9

6-Difluoromethyl-5-hydroxymethyl-1H-benzimidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A061003476-1g |

6-Difluoromethyl-5-hydroxymethyl-1H-benzimidazole |

1806480-64-7 | 98% | 1g |

$1,923.04 | 2022-03-31 | |

| Alichem | A061003476-500mg |

6-Difluoromethyl-5-hydroxymethyl-1H-benzimidazole |

1806480-64-7 | 98% | 500mg |

$1,189.08 | 2022-03-31 | |

| Alichem | A061003476-250mg |

6-Difluoromethyl-5-hydroxymethyl-1H-benzimidazole |

1806480-64-7 | 98% | 250mg |

$825.08 | 2022-03-31 |

6-Difluoromethyl-5-hydroxymethyl-1H-benzimidazole 関連文献

-

Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

1806480-64-7 (6-Difluoromethyl-5-hydroxymethyl-1H-benzimidazole) 関連製品

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 152840-81-8(Valine-1-13C (9CI))

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬